1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a naphthalen-1-ylmethyl group and a 4-methylphenylmethyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(naphthalen-1-ylmethyl)piperazine: Similar structure but lacks the 4-methylphenylmethyl group.
1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: Contains a similar piperazine core but with different substituents.
Uniqueness
1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the naphthalen-1-ylmethyl and 4-methylphenylmethyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C23H26N2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2/c1-19-9-11-20(12-10-19)17-24-13-15-25(16-14-24)18-22-7-4-6-21-5-2-3-8-23(21)22/h2-12H,13-18H2,1H3 |
InChI Key |
JBSYEUABURXKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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